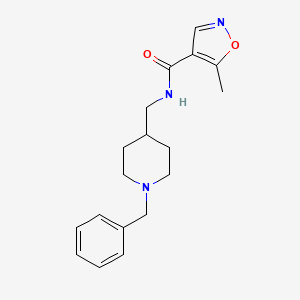

N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzylpiperidine, which is a class of compounds containing a piperidine ring that carries a benzyl group at one of its nitrogen atoms . Piperidines are six-membered heterocyclic rings containing one nitrogen atom and are commonly found in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a similar compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, was determined using single-crystal X-ray diffraction . The compound crystallized with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis

The chemical reactions involving benzylpiperidine derivatives are diverse, ranging from intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(1-benzylpiperidin-4-yl)-N’-(tert-butyl)thiourea, include a molecular weight of 305.481 Da, a density of 1.1±0.1 g/cm³, a boiling point of 399.6±52.0 °C at 760 mmHg, and a flash point of 195.5±30.7 °C .科学的研究の応用

Synthesis and Cytotoxic Activity in Cancer Research

Research has shown that carboxamide derivatives, similar in structure to N-((1-benzylpiperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide, exhibit significant cytotoxic activities against various cancer cell lines. For instance, Deady et al. (2000) explored the synthesis of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline carboxamide derivatives, revealing their cytotoxic potential in in vitro cancer models, particularly against colon tumors in mice. This suggests that compounds with carboxamide groups may have applications in developing new anticancer therapies (Deady et al., 2000).

Application in Imaging and Diagnostic Tools

Another area of application is in the development of imaging agents for diagnostic purposes. Wang et al. (2018) synthesized a compound with a structure indicative of potential as a PET imaging agent for investigating neuroinflammation. The synthesis involved a complex series of steps leading to a radioactively labeled compound, highlighting the versatility of carboxamide derivatives in creating diagnostic tools for medical research (Wang et al., 2018).

Potential Antipsychotic Agents

Compounds containing heterocyclic carboxamides have been evaluated for their potential as antipsychotic agents. Norman et al. (1996) synthesized and tested various heterocyclic analogues for their binding affinity to dopamine and serotonin receptors. This research emphasizes the potential therapeutic applications of these compounds in treating psychiatric disorders (Norman et al., 1996).

Optimization for PARP Inhibitors in Cancer Therapy

Additionally, Penning et al. (2010) focused on optimizing benzimidazole carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors, which play a crucial role in DNA repair processes. These inhibitors have shown efficacy in combination with other cancer treatments, offering a strategic approach to enhancing the effectiveness of chemotherapy and radiation therapy in cancer treatment (Penning et al., 2010).

作用機序

While the exact mechanism of action for the requested compound is not available, benzylpiperidine derivatives are often used in the development of drugs for the treatment of neurodegenerative disorders, including Alzheimer’s disease . They function as acetylcholinesterase inhibitors, affecting acetylcholine levels in the brain .

Safety and Hazards

将来の方向性

The future directions in the research of benzylpiperidine derivatives are promising. They are being explored for their potential in the treatment of various neurodegenerative disorders, including Alzheimer’s disease . The development of multi-target directed ligand design (MTDL), which aims to improve drug efficiency by simultaneously modulating multiple biological targets, is a promising approach in this area .

特性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-14-17(12-20-23-14)18(22)19-11-15-7-9-21(10-8-15)13-16-5-3-2-4-6-16/h2-6,12,15H,7-11,13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWGEXXUMYUAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)

![3-(4-ethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2836171.png)

![2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol](/img/structure/B2836178.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2836181.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone](/img/structure/B2836185.png)

![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)